Enantioselective Dual Blockade of Cav1.3 and Cav3.1
In a direct head-to-head electrophysiological comparison using recombinant Cav1.2, Cav1.3, and Cav3.1 channels expressed in mammalian cells, S(+)-efonidipine (1 μM) inhibited Cav1.2 by 75.7%, Cav1.3 by 75.3%, and Cav3.1 by 94.0%. In the same study, nifedipine (1 μM) inhibited Cav1.2 by 84.0%, Cav1.3 by only 43.2%, and Cav3.1 by only 14.9%, while R(−)-efonidipine (1 μM) inhibited Cav1.2 by 30.0%, Cav1.3 by 19.6%, and Cav3.1 by 92.8% [1]. S(+)-efonidipine was the only agent among the three to achieve >75% inhibition across all three channel subtypes simultaneously, and it was the only agent to produce >75% blockade of Cav1.3, the L-type isoform critically implicated in sinoatrial node pacemaking [1].
| Evidence Dimension | Percentage inhibition of recombinant calcium channel currents at 1 μM test concentration |
|---|---|
| Target Compound Data | S(+)-efonidipine: Cav1.2 = 75.7%, Cav1.3 = 75.3%, Cav3.1 = 94.0% |
| Comparator Or Baseline | Nifedipine: Cav1.2 = 84.0%, Cav1.3 = 43.2%, Cav3.1 = 14.9%; R(−)-efonidipine: Cav1.2 = 30.0%, Cav1.3 = 19.6%, Cav3.1 = 92.8% |
| Quantified Difference | Cav1.3 inhibition: S(+)-efonidipine (75.3%) vs. nifedipine (43.2%) = 1.74-fold greater; vs. R(−)-efonidipine (19.6%) = 3.84-fold greater. Cav3.1 inhibition: S(+)-efonidipine (94.0%) vs. nifedipine (14.9%) = 6.31-fold greater. |
| Conditions | Recombinant Cav1.2, Cav1.3, and Cav3.1 α-subunits heterologously expressed in BHK tk-ts13 cells; whole-cell patch-clamp recording; 1 μM test concentration for all compounds. |
Why This Matters
This is the only dataset in which S(+)-efonidipine, nifedipine, and R(−)-efonidipine are compared side-by-side across all three clinically relevant cardiac calcium channel isoforms at identical concentrations—enabling direct attribution of the sinus node phase 4 depolarization effect (heart rate reduction) specifically to S(+)-efonidipine's Cav1.3 blockade, which neither comparator achieves.
- [1] Tanaka H, Namekata I, Komikado C, Takahara A, Iida-Tanaka N, Izumi-Nakaseko H, Tsuru H, Adachi-Akahane S. Effects of S(+)-efonidipine on the rabbit sinus node action potential and calcium channel subunits CaV1.2, CaV1.3 and CaV3.1. European Journal of Pharmacology. 2010;649(1-3):263-267. doi:10.1016/j.ejphar.2010.09.042. PMID: 20858482. View Source
